Hexomedine

Description

Historical Perspectives and Early Research Trajectories

The investigation into aromatic diamidines as therapeutic agents began over seven decades ago. researchgate.net This early research, pioneered by scientists like Warrington Yorke, led to the discovery that compounds such as pentamidine (B1679287) were effective against protozoan parasites, including those causing human African trypanosomiasis (HAT) and leishmaniasis. researchgate.netasm.org Hexamidine (B1206778) itself was originally developed as a trypanocidal agent, intended to combat parasitic trypanosomes. taylorandfrancis.com

The initial concept driving this research involved modifying existing structures by replacing inert carbon chains with aromatic structures, which successfully improved antiprotozoal efficacy. researchgate.net By the 1950s, Hexamidine diisethionate was established as an antimicrobial agent. researchgate.net Early studies focused on the fundamental antibacterial action of diamidines, investigating their interactions with cellular components. Research from this period demonstrated that the antibacterial effects of diamidines could be antagonized by nucleic acids. asm.org

Evolution of Research Focus for Aromatic Diamidines

The research focus for aromatic diamidines has significantly evolved from its initial antiparasitic concentration. While pentamidine remains a clinically relevant diamidine, extensive research has been dedicated to synthesizing a large number of derivatives to identify more effective agents. asm.orgresearchgate.netnih.gov This has led to the development of compounds like furamidine (B1674271) and diminazene. asm.orgmdpi.com

A major research effort has been directed at designing novel diamidines with improved properties, such as oral bioavailability and the ability to penetrate the central nervous system. researchgate.netnih.gov This led to the investigation of amidoximes as prodrugs, which can be metabolized into the active amidine form in the body. asm.org This approach was hypothesized to work for all pharmacologically active diamidines, representing a significant strategic shift in drug development. asm.org

More recently, the scope of research has broadened further. Studies have explored the activity of aromatic diamidines against a widespread range of microorganisms and their potential in other therapeutic areas. tandfonline.comnih.gov For instance, research has identified acid-sensing ion channels (ASICs) as a receptor target for aromatic diamidines in neurons, suggesting their potential for investigation in neurological disorders. orserlab.com The physicochemical properties of hexamidine salts, including Hexamidine diisethionate and Hexamidine dihydrochloride (B599025), have also been characterized to support the design of novel research formulations. researchgate.net

Table 1: Physicochemical Properties of Hexamidine Salts This table is interactive. You can sort and filter the data.

| Property | Hexamidine Diisethionate (HEX D) | Hexamidine Dihydrochloride (HEX H) |

|---|---|---|

| Molecular Weight | 606.7 | 427.4 |

| Melting Point (°C) | 224.9 | 265.5 |

| Solubility (mg/mL) at 32°C | 52.0 | 16.0 |

| Log D (o/w) at pH 7.4 | -0.74 ± 0.02 | -0.70 ± 0.02 |

| pH in Aqueous Solution | 6.3 - 6.4 | 6.0 |

Data sourced from Parisi et al., 2015, as cited in ResearchGate. researchgate.net

Contemporary Significance in Antimicrobial Research

In the present day, Hexamidine diisethionate holds considerable significance in antimicrobial research, particularly due to its broad-spectrum efficacy. chemicalbook.comchemicalbook.com It is recognized for its potent activity against bacteria, fungi, and yeasts. thegoodscentscompany.com Research has demonstrated its effectiveness against the protozoa Acanthamoeba, making it a compound of interest for studying ocular infectious diseases like Acanthamoeba keratitis. medchemexpress.comtaylorandfrancis.com

In vitro studies have extensively documented its antimicrobial profile. For example, ophthalmic solutions containing Hexamidine diisethionate have shown rapid activity against Staphylococcus aureus, Staphylococcus epidermidis, and various Candida species. researchgate.net However, its efficacy against Pseudomonas aeruginosa has been found to be slower in some research models. researchgate.net The compound's mechanism is thought to involve binding to the negatively charged lipid membranes of pathogens. taylorandfrancis.com Its continued activity in the presence of skin secretions has also been noted in a research context. chemicalbook.com

Table 2: In Vitro Antimicrobial Activity of Hexamidine Diisethionate in Research Formulations This table is interactive. You can sort and filter the data.

| Target Microorganism | Observation in Research Models | Source(s) |

|---|---|---|

| Staphylococcus aureus | Effective eradication demonstrated in vitro. researchgate.netunifi.it | researchgate.netunifi.it |

| Staphylococcus epidermidis | Effective eradication demonstrated in vitro. chemicalbook.comresearchgate.net | chemicalbook.comresearchgate.net |

| Methicillin-Resistant S. aureus (MRSA) | Effective in vitro activity reported. unifi.it | unifi.it |

| Pseudomonas aeruginosa | Eradication required longer exposure times (24 hours) in some studies. researchgate.net | researchgate.net |

| Streptococcus pneumoniae | Showed antimicrobial activity in vitro. unifi.it | unifi.it |

| Candida species (albicans, parapsilosis, etc.) | Effective eradication demonstrated in vitro. researchgate.net | researchgate.net |

| Acanthamoeba polyphaga | Demonstrated amoebicidal efficiency in vitro. medchemexpress.com | medchemexpress.com |

Role in Overcoming Antimicrobial Resistance in Research Models

The rise of antibiotic resistance has spurred research into alternative antimicrobial agents like antiseptics. unifi.itjournalsmededu.pl Hexamidine diisethionate is significant in this area, as studies have shown its effectiveness against multidrug-resistant pathogens. journalsmededu.pl Ophthalmic formulations containing the compound have demonstrated in vitro antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a research tool in the fight against resistant bacteria. unifi.it

The interest in such antiseptics is growing because the excessive use of traditional antibiotics has led to the development of dangerous resistant bacterial strains. journalsmededu.pl While Hexamidine diisethionate shows promise, research has also uncovered mechanisms of resistance to the compound itself. In one study, certain strains of Listeria were found to be resistant to its antimicrobial effects, with the resistance being plasmid-mediated and transferable to other bacteria like Staphylococcus aureus. cir-safety.org This underscores the ongoing need for research into the mechanisms of action and resistance for all antimicrobial compounds.

Structure

3D Structure of Parent

Properties

CAS No. |

659-40-5 |

|---|---|

Molecular Formula |

C22H32N4O6S |

Molecular Weight |

480.6 g/mol |

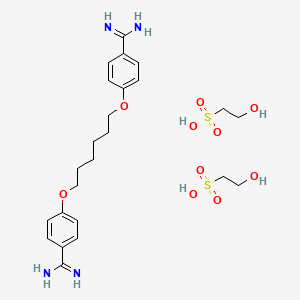

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide;2-hydroxyethanesulfonic acid |

InChI |

InChI=1S/C20H26N4O2.C2H6O4S/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24;3-1-2-7(4,5)6/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24);3H,1-2H2,(H,4,5,6) |

InChI Key |

SUXLANSZRSDYOX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N.C(CS(=O)(=O)O)O |

Other CAS No. |

659-40-5 |

Pictograms |

Irritant; Environmental Hazard |

Synonyms |

1,6-di(para-amidinophenoxy)hexane 1,6-di-(4-amidinophenoxy)hexane Désomédine hexamidine hexamidine dihydrochloride hexamidine diisethionate hexamidine isethionate Hexaseptine Hexomédine Hexomedin Hexomedin N Hexomedine Laryngomedin N Ophtamedine |

Origin of Product |

United States |

Mechanistic Investigations of Hexamidine Diisethionate S Biological Activity

Elucidation of Cellular Targets and Interactions

The primary mode of action for hexamidine (B1206778) diisethionate is believed to be its interaction with and disruption of cellular membranes. researchgate.netresearchgate.netsante.frwikipedia.org Its cationic nature facilitates a strong affinity for the negatively charged components of microbial cell walls and membranes, initiating a cascade of events that ultimately leads to cell death. sante.frbiosynth.com

Membrane Disruption and Permeability Alteration Studies

The initial and most critical interaction of hexamidine diisethionate with microbial cells occurs at the cell envelope. This interaction leads to significant structural and functional damage.

As a positively charged molecule, hexamidine diisethionate readily binds to the negatively charged surfaces of bacterial and fungal cell walls and membranes. researchgate.netsante.frnih.gov This electrostatic attraction is a key determinant of its antimicrobial activity. The binding perturbs the integrity of these structures, leading to their disruption. researchgate.netsante.fr This mechanism is analogous to that of other cationic antiseptics, such as quaternary ammonium (B1175870) compounds. The interaction is not limited to the outer membrane; it is believed to cause more generalized membrane damage.

A direct consequence of membrane disruption by hexamidine diisethionate is the impairment of vital cellular processes that are dependent on membrane integrity. Research has shown that treatment with hexamidine diisethionate leads to the inhibition of oxygen uptake by microorganisms. scispace.com Furthermore, the compromised membrane loses its selective permeability, resulting in the leakage of essential intracellular components, including amino acids. scispace.com This loss of critical metabolites and the inability to maintain proper ion gradients contribute significantly to the biocidal effect of the compound.

Biological membranes exhibit a crucial property known as lipid asymmetry, where the composition of the inner and outer leaflets of the lipid bilayer differs. This asymmetry is vital for numerous cellular functions. While direct studies on the specific effects of hexamidine diisethionate on membrane asymmetry are not extensively reported in the available literature, its known mechanism of disrupting membrane integrity and altering permeability suggests a likely impact. By inserting into and perturbing the lipid bilayer, it is plausible that hexamidine diisethionate could disrupt the organized asymmetry of the membrane.

Research using model membrane systems, such as porcine skin and artificial membranes, has been employed to study the permeability of hexamidine diisethionate. researchgate.netresearchgate.netucl.ac.uknih.gov These studies have provided insights into how different formulations can affect its penetration, which is inherently linked to its ability to interact with and cross lipid barriers. researchgate.netucl.ac.uknih.gov The increased membrane permeability caused by hexamidine diisethionate, as observed in microbial studies, would invariably affect the maintenance of lipid asymmetry. scispace.com However, further targeted research using model lipid bilayers is required to fully elucidate the specific interactions with and consequences for membrane asymmetry.

Intracellular Target Identification and Binding Studies

While membrane disruption is a primary mechanism, research has also explored potential intracellular targets of hexamidine diisethionate, with a particular focus on its interaction with DNA.

It has been hypothesized that the biological activity of hexamidine, particularly its amoebicidal effects, could be directly related to its ability to bind to DNA. sante.frscispace.comresearchgate.net Supporting this hypothesis, some studies have demonstrated that hexamidine diisethionate does indeed bind strongly to DNA. scispace.com

Research Data on Hexamidine Diisethionate Activity

The following tables present a summary of research findings related to the antimicrobial and cellular effects of hexamidine diisethionate.

Table 1: Antimicrobial Efficacy of Hexamidine Diisethionate This table showcases the effectiveness of hexamidine diisethionate against a range of microorganisms.

| Microorganism | Concentration | Effect | Reference |

| Staphylococcus aureus | 0.1% | Inhibition of growth for 24h | europeanreview.org |

| Staphylococcus epidermidis | 0.05% | Rapid antimicrobial activity | sante.fr |

| Pseudomonas aeruginosa | 0.05% | Poorly effective | researchgate.net |

| Candida spp. | 0.05% | Rapid antimicrobial activity | sante.fr |

| Candida albicans | 1:8 dilution | Inhibited growth for 18 hours | europeanreview.org |

Table 2: Cytotoxic Activity of Hexamidine Against Medulloblastoma Cell Lines This table provides the half-maximal inhibitory concentration (IC50) values, indicating the concentration of hexamidine required to inhibit the growth of cancer cells by 50%.

| Cell Line | IC50 Value (µM) | Reference |

| DAOY | 3.71 | nih.gov |

| D283 | Not specified, but higher potency than in DAOY | nih.gov |

Hexamidine diisethionate, a cationic antiseptic agent, has been the subject of various studies to elucidate its mechanisms of action beyond its well-known antimicrobial properties. Research has delved into its enzymatic inhibition capabilities and its influence on crucial biochemical pathways, particularly those related to inflammation and lipid metabolism.

Enzyme Inhibition Properties and Protease Modulation

Hexamidine diisethionate exhibits significant inhibitory effects on various proteases, enzymes that play critical roles in numerous physiological and pathological processes.

Hexamidine has been investigated for its potential to mitigate inflammatory processes through the inhibition of serine proteases. scispace.comchemicalbook.com These enzymes are key players in the inflammatory cascade. It is speculated that the inhibitory action of hexamidine on serine proteases associated with skin inflammation could contribute to attenuating the skin aging process. scispace.comchemicalbook.com

Early studies on aromatic diamidines, including hexamidine, revealed their capacity to inhibit several key serine proteases. Specifically, hexamidine dihydrochloride (B599025) dihydrate was found to be an effective inhibitor of trypsin, pancreatic kallikrein, and thrombin. scispace.comucl.ac.uk One study reported Ki values of 1.9 µM, 4.5 µM, and 7.4 µM for the inhibition of trypsin, pancreatic kallikrein, and thrombin, respectively. scispace.comucl.ac.uk

Later research confirmed the inhibitory activity of hexamidine against thrombin, with a significantly lower Ki value of 224 nM being reported; however, it was not specified whether the free base or a salt form was used in this particular study. scispace.comsante.fr Furthermore, hexamidine was shown to inhibit matriptase, a trypsin-like serine protease involved in tissue remodeling, with a Ki of 924 nM. scispace.comresearchgate.net

Table 1: Inhibition Constants (Ki) of Hexamidine Against Various Proteases

| Enzyme | Hexamidine Form | Ki Value |

|---|---|---|

| Trypsin | Dihydrochloride dihydrate | 1.9 µM scispace.comucl.ac.uk |

| Pancreatic Kallikrein | Dihydrochloride dihydrate | 4.5 µM scispace.comucl.ac.uk |

| Thrombin | Dihydrochloride dihydrate | 7.4 µM scispace.comucl.ac.uk |

| Thrombin | Not specified | 224 nM scispace.comsante.fr |

| Matriptase | Not specified | 924 nM scispace.comresearchgate.net |

Molecular and Biochemical Pathways Affected by Hexamidine Diisethionate

Beyond direct enzyme inhibition, hexamidine diisethionate has been shown to modulate fundamental cellular pathways, particularly those involved in lipid biosynthesis and metabolism.

Studies utilizing human skin equivalent cultures have demonstrated that hexamidine can influence cellular processes characteristic of aged skin by modulating lipid metabolism. scispace.comucl.ac.uk

Research has shown that exposure of human skin equivalent cultures to hexamidine resulted in the downregulation of key genes involved in the biosynthesis of cholesterol, fatty acids, and sphingolipids. scispace.comucl.ac.uklookchem.com Specifically, the transcription of genes encoding the rate-limiting enzymes in the biosynthesis of cholesterol (HMGCR), fatty acids (ACACA), and sphingolipids (SPTLC1/2) was observed to be upregulated in one study. google.com Another study reported the downregulation of sphingolipid, fatty acid, and cholesterol synthesis in human skin equivalent cell cultures following incubation with hexamidine diisethionate. ucl.ac.ukresearchgate.net

In addition to affecting lipid synthesis, hexamidine has been shown to modulate the transport of lipids. In human skin equivalent cultures, hexamidine treatment led to the downregulation of cholesterol and fatty acid uptake. scispace.comucl.ac.uklookchem.com Conversely, the same studies observed an upregulation of cholesterol efflux. scispace.comucl.ac.uklookchem.com

Table 2: Effects of Hexamidine on Lipid Metabolism Pathways in Human Skin Equivalent Cultures

| Pathway | Effect |

|---|---|

| Sphingolipid Biosynthesis | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |

| Fatty Acid Biosynthesis | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |

| Cholesterol Biosynthesis | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |

| Cholesterol Uptake | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |

| Fatty Acid Uptake | Downregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |

| Cholesterol Efflux | Upregulated scispace.comucl.ac.uklookchem.comucl.ac.ukresearchgate.net |

Enzyme Inhibition Properties and Protease Modulation

Molecular and Biochemical Pathways Affected by Hexamidine Diisethionate

Cellular Homeostasis and Signaling Pathway Interactions

Cellular homeostasis is the process by which organisms maintain a stable internal environment in response to external changes. nih.govd-nb.info This regulation is crucial for cell survival and function and is managed by a complex network of signaling pathways. nih.govd-nb.infonih.gov Hexamidine diisethionate has been shown to play a beneficial role in skin homeostasis. researchgate.netscispace.com Its interactions with cellular processes extend beyond its primary antimicrobial function, influencing the skin's structural and functional integrity.

Research indicates that hexamidine's influence on skin homeostasis is partly due to its effects on lipid processing and transport. google.comresearchgate.net In a skin equivalent tissue culture model, treatment with hexamidine was found to upregulate the pathways responsible for the uptake of major lipids like cholesterol and fatty acids. researchgate.net Concurrently, it was observed that hexamidine can also increase the synthesis and transport of lipids to the stratum corneum. google.com This modulation of lipid metabolism is a key aspect of maintaining the skin's barrier, which is fundamental to its homeostatic function.

Furthermore, hexamidine exhibits inhibitory activity on certain serine proteases that are associated with skin inflammation. chemicalbook.com By mitigating the activity of these enzymes, hexamidine can help attenuate processes that might otherwise disrupt the skin's normal balance and contribute to aging. chemicalbook.com

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of fundamental cellular functions, including cell proliferation, survival, and metabolism. nih.govmdpi.com This pathway is activated by various extracellular signals and plays a pivotal role in maintaining tissue homeostasis. nih.govyoutube.com Dysregulation of the PI3K/Akt pathway is associated with various diseases, including several non-malignant skin disorders such as acne. mdpi.com For instance, hormones like insulin (B600854) and insulin-like growth factor-1 (IGF-1) can activate the PI3K/Akt cascade, which in turn influences processes like lipogenesis that are relevant to acne formation. mdpi.com

While hexamidine diisethionate is utilized in topical products for conditions like acne nbinno.com, current scientific literature does not provide direct evidence to suggest that it modulates the PI3K/Akt pathway. The compound's efficacy in these contexts is primarily attributed to its other known mechanisms, such as its antimicrobial and barrier-enhancing properties. Therefore, a direct mechanistic link between hexamidine diisethionate and the PI3K/Akt signaling pathway remains to be established by dedicated research.

Hexamidine diisethionate's primary biological activity is its function as a broad-spectrum antimicrobial agent, effective against a wide range of bacteria and fungi. nbinno.comguidechem.com The principal mechanism of action involves the disruption of microbial cell integrity. As a cationic agent, hexamidine binds to the negatively charged surfaces of microbial cell membranes. researchgate.net This interaction disrupts the membrane structure, causing the leakage of cellular contents and ultimately leading to cell lysis and death. nbinno.comresearchgate.net

In addition to membrane disruption, research has shown that hexamidine diisethionate can inhibit the synthesis of nucleic acids, which are fundamental molecules for the growth and replication of microorganisms. nbinno.com By interfering with nucleic acid synthesis, the compound effectively halts the microbial cell cycle, preventing proliferation.

While the term apoptosis refers to a specific, highly regulated form of programmed cell death in multicellular eukaryotic organisms nih.govresearchgate.net, the action of hexamidine on single-celled microorganisms results in their death. This process, primarily driven by cell lysis, is a key component of its antimicrobial efficacy. Some studies have noted that bacteria can undergo processes analogous to apoptosis amazonaws.com, and hexamidine has been listed as a relevant compound in studies concerning the skin microbiome, cell cycle, and apoptosis. dntb.gov.ua However, its main lethal effect on microorganisms is generally characterized as causing membrane instability and inhibiting essential replicative processes. nbinno.comresearchgate.net

Table 1: Antimicrobial Mechanism of Hexamidine Diisethionate

| Mechanism | Target Microorganism | Effect | Reference |

|---|---|---|---|

| Cell Membrane Disruption | Bacteria, Fungi | Binds to negatively charged membrane surfaces, causing leakage of contents and cell lysis. | nbinno.comresearchgate.net |

Influence on Corneocyte Maturity and Stratum Corneum Barrier Function in Research Models

Studies using research models have provided specific insights into these effects. It has been postulated that hexamidine's benefits to the barrier arise from at least two distinct mechanisms: the inhibition of proteases and the increased synthesis and transport of lipids to the SC, both of which contribute to a thicker and more robust stratum corneum. google.com

In-vivo research findings have substantiated these effects. One study involving female subjects demonstrated that the application of a cosmetic moisturizer containing hexamidine, niacinamide, and Pal-KT led to an increase in both the number and size of mature corneocytes on the facial stratum corneum. researchgate.netchemicalbook.com Another clinical study reported that a cream containing hexamidine and niacinamide resulted in a significant thickening of the stratum corneum and a concurrent reduction in transepidermal water loss (TEWL), a key measure of barrier function. researchgate.netchemicalbook.com These findings underscore the role of hexamidine in promoting a more mature and effective epidermal barrier. google.comchemicalbook.com

Table 2: Research Findings on Hexamidine's Effect on Stratum Corneum

| Study Parameter | Formulation Used | Observed Effect | Reference |

|---|---|---|---|

| Corneocyte Maturity | Moisturizer with Hexamidine, Niacinamide, Pal-KT | Increased number and size of mature corneocytes. | researchgate.netchemicalbook.com |

| Stratum Corneum Thickness | Cream with Hexamidine and Niacinamide | Significant thickening of the stratum corneum. | researchgate.netchemicalbook.com |

| Barrier Integrity (TEWL) | Cream with Hexamidine and Niacinamide | Reduction in transepidermal water loss (TEWL). | researchgate.netchemicalbook.com |

Antimicrobial Efficacy and Spectrum in in Vitro and Ex Vivo Research

Broad-Spectrum Efficacy Against Pathogenic Microorganisms

Hexamidine (B1206778) diisethionate demonstrates significant efficacy against a wide array of pathogenic microorganisms. Its mechanism of action involves binding to the negatively charged cell walls and membranes of bacteria, which disrupts cellular processes and leads to cell death. researchgate.net

Efficacy Against Gram-Positive Bacteria

Hexamidine diisethionate has shown considerable in vitro activity against various Gram-positive bacteria, including several drug-resistant strains. bibliotekanauki.plsante.fr

In vitro studies have confirmed the effectiveness of hexamidine diisethionate against Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA) strains. An ophthalmic solution containing 0.05% hexamidine diisethionate demonstrated rapid antibacterial activity against both a reference strain of S. aureus (ATCC 43300) and a clinical isolate, showing no growth after just one minute of incubation. researchgate.netnih.gov Another study analyzing an ophthalmic formulation with 0.05% hexamidine diisethionate observed a logarithmic reduction of 1.66 ± 0.26 in S. aureus bacterial load after six hours of exposure. For MRSA, the log reduction was even more significant at 2.32 ± 0.59. unifi.it

Research by Grare et al. (2010) investigated the minimum inhibitory concentrations (MICs) of hexamidine against various S. aureus strains, including MRSA and vancomycin-intermediate S. aureus (VISA). The MIC values for these strains ranged from 4 to 32 mg/L, indicating a consistent level of activity regardless of the resistance phenotype. sante.fr

Table 1: In Vitro Efficacy of Hexamidine Diisethionate against Staphylococcus aureus

| Strain | Hexamidine Concentration | Observation | Source |

| S. aureus ATCC 43300 | 0.05% | No growth after 1 minute | researchgate.netnih.gov |

| Clinical S. aureus isolate | 0.05% | No growth after 1 minute | researchgate.netnih.gov |

| S. aureus | 0.05% | 1.66 ± 0.26 log reduction after 6 hours | unifi.it |

| MRSA | 0.05% | 2.32 ± 0.59 log reduction after 6 hours | unifi.it |

| mecA-negative S. aureus | MIC: 8-32 mg/L | - | sante.fr |

| mecA-positive S. aureus (MRSA) | MIC: 4-32 mg/L | - | sante.fr |

| Vancomycin-intermediate S. aureus (VISA) | MIC: 8 mg/L | - | sante.fr |

This table is interactive. Users can sort and filter the data.

Hexamidine diisethionate is also effective against Staphylococcus epidermidis, a common cause of nosocomial infections. bibliotekanauki.pl A study using an ophthalmic solution with 0.05% hexamidine diisethionate showed no growth of a clinical isolate of S. epidermidis after one minute of incubation. researchgate.netnih.gov This rapid bactericidal action is crucial in preventing infections, particularly in surgical settings.

Further research has demonstrated its efficacy against drug-resistant forms of S. epidermidis. researchgate.net In a study evaluating the in vitro activity of hexamidine against coagulase-negative staphylococci, including S. epidermidis, the MIC was found to be less than 1 mg/L for the majority of strains, irrespective of their resistance phenotype. researchgate.net

Table 2: In Vitro Efficacy of Hexamidine Diisethionate against Staphylococcus epidermidis

| Strain | Hexamidine Concentration/MIC | Observation | Source |

| Clinical S. epidermidis isolate | 0.05% | No growth after 1 minute | researchgate.netnih.gov |

| mecA-negative S. epidermidis | MIC: <1-4 mg/L | - | sante.fr |

| mecA-positive S. epidermidis | MIC: <1 mg/L | - | sante.fr |

This table is interactive. Users can sort and filter the data.

The antimicrobial activity of hexamidine diisethionate extends to a broader range of coagulase-negative staphylococci (CoNS). bibliotekanauki.pl Research has shown its efficacy against various CoNS species, including those with resistance to other antimicrobial agents. A study by Grare et al. (2010) demonstrated that hexamidine had MIC values of less than 1 mg/L for most of the twelve CoNS strains tested, which included S. epidermidis, S. hominis, and S. warneri, regardless of their mecA gene status. sante.fr This highlights the potential of hexamidine in combating infections caused by these opportunistic pathogens.

Table 3: In Vitro Efficacy of Hexamidine Diisethionate against Coagulase-Negative Staphylococci (CoNS)

| Strain | Hexamidine MIC | Source |

| mecA-negative CoNS | <1-4 mg/L | sante.fr |

| mecA-positive CoNS | <1 mg/L | sante.fr |

This table is interactive. Users can sort and filter the data.

Hexamidine diisethionate has demonstrated in vitro efficacy against key streptococcal species. A study on an ophthalmic formulation containing 0.05% hexamidine diisethionate reported high efficacy in eradicating Streptococcus pneumoniae and Streptococcus pyogenes. bibliotekanauki.pljournalsmededu.pl The study showed a significant logarithmic reduction in the bacterial load of these fastidious bacteria. unifi.it Specifically, for S. pneumoniae, a log reduction of 2.40 ± 0.39 occurred within 30 minutes of exposure to the formulation. unifi.it

Table 4: In Vitro Efficacy of Hexamidine Diisethionate against Streptococcus Species

| Strain | Hexamidine Concentration | Observation | Source |

| Streptococcus pneumoniae | 0.05% | 2.40 ± 0.39 log reduction at 30 minutes | unifi.it |

| Streptococcus pyogenes | 0.05% | Effective eradication | bibliotekanauki.pljournalsmededu.pl |

This table is interactive. Users can sort and filter the data.

Hexamidine diisethionate has shown efficacy against Enterococcus species, including strains with resistance to multiple drugs. bibliotekanauki.pl A comprehensive in vitro study evaluated the activity of hexamidine against 14 drug-resistant strains of Enterococcus spp. sante.fr The results indicated that hexamidine exhibited moderate activity, with MIC values ranging from 2 to 64 mg/L. sante.fr This demonstrates its potential as a therapeutic agent against these challenging pathogens.

Table 5: In Vitro Efficacy of Hexamidine Diisethionate against Enterococcus spp.

| Strain | Hexamidine MIC | Source |

| Vancomycin-resistant Enterococcus (VRE) | 2-64 mg/L | sante.fr |

| Vancomycin-susceptible Enterococcus | 4-32 mg/L | sante.fr |

This table is interactive. Users can sort and filter the data.

Efficacy Against Gram-Negative Bacteria

The activity of hexamidine diisethionate has been tested against several Gram-negative bacteria, which are common causes of various infections.

Pseudomonas aeruginosa is a notable Gram-negative pathogen, and the efficacy of hexamidine diisethionate against it has been explored in several in vitro studies. Research has shown that hexamidine diisethionate is effective against P. aeruginosa, although the time required for eradication can vary. ucl.ac.ukscispace.com For instance, one study reported a Minimum Inhibitory Concentration (MIC) of 1000 ppm for P. aeruginosa. aideco.org In the context of ophthalmic preparations, a solution containing 0.05% hexamidine diisethionate required 24 hours of exposure to eliminate P. aeruginosa isolates. researchgate.netnih.govbibliotekanauki.pl Another study assessing a formulation with 0.05% hexamidine diisethionate and other components noted a significant logarithmic reduction in P. aeruginosa within 45 minutes of exposure. unifi.it However, some research has indicated a reduced or poor efficacy of certain hexamidine diisethionate formulations against P. aeruginosa. researchgate.netsante.fr

Table 1: In Vitro Efficacy of Hexamidine Diisethionate Against *Pseudomonas aeruginosa***

| Concentration/Formulation | Organism | Key Finding | Citation |

|---|---|---|---|

| 1000 ppm | Pseudomonas aeruginosa | Minimum Inhibitory Concentration (MIC). | aideco.org |

| 0.05% Ophthalmic Solution | Pseudomonas aeruginosa | Required 24 hours for eradication. | researchgate.netnih.govbibliotekanauki.pl |

| 0.05% Ophthalmic Formulation | Pseudomonas aeruginosa | Logarithmic reduction within 45 minutes. | unifi.it |

| 0.05% Ophthalmic Formulation | Pseudomonas aeruginosa | Reduced efficacy reported. | researchgate.net |

Hexamidine diisethionate has demonstrated efficacy against Escherichia coli. ucl.ac.ukscispace.com In a comparative in vitro study, the MIC of hexamidine for E. coli was determined to be 2 mg/L. researchgate.net The compound's ability to inhibit the growth of this common Gram-negative bacterium highlights its broad-spectrum potential. nih.gov

The antimicrobial activity of hexamidine diisethionate extends to species of the Proteus genus. ucl.ac.ukscispace.com Research has shown that hexamidine generally has poor activity against Proteus mirabilis and Proteus vulgaris, with MICs reported to be between 64 and >256 mg/L. researchgate.net

The efficacy of hexamidine diisethionate has been evaluated against multidrug-resistant (MDR) Gram-negative bacteria, including Enterobacteriaceae and non-fermenting bacilli. One study demonstrated its effectiveness against 30 drug-resistant Gram-negative strains, which included 20 Enterobacteriaceae and 10 non-fermenting bacilli. bibliotekanauki.pljournalsmededu.pl However, other research has indicated that hexamidine generally shows poor activity against most tested strains of Enterobacteriaceae, with MICs often at or above 64 mg/L. researchgate.net Similarly, poor activity was noted against non-fermenting bacilli, regardless of their resistance phenotype. researchgate.net For multidrug-resistant Stenotrophomonas maltophilia, a non-fermenting bacillus, the MIC of hexamidine was found to be in the range of 32 to 256 mg/L. nih.gov

Table 2: MIC of Hexamidine Diisethionate Against Select Gram-Negative Bacteria**

| Organism | MIC (mg/L) | Citation |

|---|---|---|

| Escherichia coli | 2 | researchgate.net |

| Proteus mirabilis | 64 to >256 | researchgate.net |

| Proteus vulgaris | 64 to >256 | researchgate.net |

| Enterobacteriaceae (general) | ≥64 | researchgate.net |

| Stenotrophomonas maltophilia (MDR) | 32 to 256 | nih.gov |

Efficacy Against Fungi and Yeasts

Hexamidine diisethionate exhibits significant antifungal and anti-yeast properties, which have been documented in various in vitro studies.

Hexamidine diisethionate has shown potent in vitro activity against a range of Candida species. An ophthalmic solution containing 0.05% hexamidine diisethionate demonstrated rapid antimicrobial action, with no growth of Candida albicans, Candida parapsilosis, Candida tropicalis, Candida glabrata, and Candida krusei observed after just one minute of incubation. researchgate.netnih.govbibliotekanauki.pl This high efficacy against common and clinically important Candida species underscores its potential as an antifungal agent. journalsmededu.plmdpi.comnih.gov In studies with ophthalmic formulations, hexamidine diisethionate 0.1% was able to inhibit the growth of C. albicans. europeanreview.org

Recent research has also investigated its efficacy against the emerging multidrug-resistant pathogen, Candida auris. In vitro studies have confirmed the killing efficacy of various disinfectants against C. auris, and while specific MIC data for hexamidine against C. auris is still emerging, the broad-spectrum anti-Candida activity of hexamidine suggests its potential in this area. frontiersin.orgnih.gov

Table 3: In Vitro Efficacy of Hexamidine Diisethionate Against Candida Species**

| Concentration/Formulation | Organism(s) | Key Finding | Citation |

|---|---|---|---|

| 0.05% Ophthalmic Solution | C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, C. krusei | No growth after 1 minute of incubation. | researchgate.netnih.govbibliotekanauki.pl |

| 0.1% Ophthalmic Formulation | C. albicans | Inhibited growth. | europeanreview.org |

Aspergillus brasiliensis

In vitro studies have demonstrated the antifungal activity of hexamidine diisethionate against various fungal species. Research has established a Minimum Inhibitory Concentration (MIC) for Aspergillus brasiliensis, indicating the compound's potential to inhibit the growth of this mold. aideco.org One study reported the MIC of hexamidine diisethionate against Aspergillus brasiliensis to be as low as 1 ppm. aideco.org

Efficacy Against Protozoa

Hexamidine diisethionate has been investigated for its efficacy against several protozoan parasites, most notably Acanthamoeba species and trypanosomes.

Hexamidine diisethionate has shown significant in vitro efficacy against Acanthamoeba, a free-living amoeba responsible for the serious eye infection Acanthamoeba keratitis. nih.govnih.govscispace.com Its activity has been evaluated against both the active (trophozoite) and dormant (cyst) forms of the parasite.

Research confirms that hexamidine diisethionate is effective against the trophozoite stage of Acanthamoeba. nih.govscispace.com In vitro studies have reported that the minimum amebicidal concentration (the lowest concentration that kills the trophozoites) ranges from 7.5 µg/mL to 31.3 µg/mL. nih.gov One study investigating its effects on Acanthamoeba castellanii trophozoites demonstrated a significant cytotoxic effect. arvojournals.org It is suggested that the amoebicidal activity may be related to its ability to bind to the plasma membrane of the amoeba. nih.gov

The cyst form of Acanthamoeba is notoriously difficult to eradicate. Hexamidine diisethionate has demonstrated cysticidal activity, although generally at higher concentrations than those required for trophozoites. nih.gov Reports indicate cysticidal activity at concentrations of 222 µg/mL and 250 µg/mL. nih.gov However, some research suggests that while it can have an effect, other agents might be more effective against the cysts of certain strains. arvojournals.orgnih.gov For instance, in one study, cysts of Acanthamoeba castellanii treated with hexamidine diisethionate were still able to excyst (revert to the trophozoite form). arvojournals.org Another study noted that while effective against trophozoites, its efficacy against the dormant cyst forms was also significant. ucl.ac.uk

Historically, hexamidine was originally developed for its trypanocidal activity, meaning its ability to kill trypanosomes, which are protozoan parasites that cause diseases like sleeping sickness and Chagas disease. nih.govscispace.comresearchgate.net The dihydrochloride (B599025) salt of hexamidine was identified as a potent trypanocidal agent. scispace.comucl.ac.uk This foundational research into its antiprotozoal capabilities paved the way for its later investigation against other protozoa like Acanthamoeba. scispace.comsante.fr

Acanthamoeba species (e.g., A. polyphaga)

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations in Research Settings

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. sante.fr These values are crucial for understanding the potency of an antimicrobial compound. Hexamidine diisethionate has been the subject of numerous studies to determine its MIC and MBC against a wide array of bacteria and fungi.

In one comprehensive study, the MIC of hexamidine diisethionate was determined for several microorganisms in suspension tests. The results highlighted its broad-spectrum activity. aideco.org

Below is an interactive table summarizing the Minimum Inhibitory Concentration (MIC) of Hexamidine Diisethionate against various microorganisms as reported in research literature.

| Microorganism | Strain | MIC (ppm) | Reference |

| Aspergillus brasiliensis | - | 1 | aideco.org |

| Pseudomonas aeruginosa | - | 1000 | aideco.org |

| Staphylococcus aureus | - | 2 | aideco.org |

| Candida albicans | - | 8 | aideco.org |

| Escherichia coli | - | 63 | aideco.org |

Note: The data in this table is based on available research and may vary depending on the specific strain and testing methodology used.

Anti-Biofilm Formation and Eradication Research

Hexamidine diisethionate has demonstrated notable efficacy in both preventing the formation of microbial biofilms and in the eradication of established ones. Research highlights its role as an agent capable of disrupting the complex, structured communities of microorganisms, which are notoriously resistant to conventional antimicrobial agents.

In vivo and ex vivo studies have explored its application in managing biofilms on skin surfaces. Research into scalp conditions identified that antimicrobial agents, including Hexamidine diisethionate, can effectively disturb the formation of biofilms composed of microorganisms such as Malassezia, Cutibacterium acnes, and Staphylococcus aureus. mdpi.comresearchgate.net In one study, a hair tonic containing 0.1% Hexamidine diisethionate was administered to subjects over a two-week period. researchgate.netnih.gov The results showed a significant decrease in the stained red area (sRA) on the scalp, which is an indicator of biofilm presence. nih.gov This suggests that Hexamidine diisethionate can disrupt the accumulation and formation of biofilms on the scalp, contributing to the maintenance of a healthy scalp microbiome. mdpi.comresearchgate.net

In vitro investigations provide more specific data on the compound's efficacy against biofilms of various pathogens. One study evaluated the antiseptic activity of several ophthalmic formulations and found that a solution containing 0.1% Hexamidine diisethionate could inhibit the growth of Staphylococcus aureus for up to 24 hours, even at a 1:32 dilution. europeanreview.org A combination product with 0.05% Hexamidine diisethionate and 0.0001% polyhexanide hydrochloride was also effective at inhibiting bacterial growth for 24 hours at the same dilution. europeanreview.org However, the efficacy can be species-dependent. For instance, while this combination is effective against S. aureus, Staphylococcus epidermidis, and Candida species, it reportedly fails to kill Pseudomonas aeruginosa isolates within 30 minutes of exposure, requiring up to 24 hours to achieve eradication. europeanreview.orgresearchgate.net

The compound's activity extends to fungal biofilms. A 0.05% solution of Hexamidine diisethionate has been shown to possess in vitro antimycotic activity against several Candida species, including C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, and C. krusei. mdpi.com In growth curve studies, a formulation with 0.05% Hexamidine diisethionate and polyhexanide hydrochloride diluted 1:8 was able to inhibit the growth of C. albicans for 18 hours. europeanreview.org

The following tables summarize the research findings on the anti-biofilm activity of Hexamidine diisethionate from various studies.

Table 1: In Vitro Efficacy of Hexamidine Diisethionate Formulations on Microbial Growth

| Formulation | Microorganism | Concentration/Dilution | Observed Effect | Source |

|---|---|---|---|---|

| Hexamidine diisethionate 0.1% | Staphylococcus aureus | 1:32 | Inhibited growth for 24 hours | europeanreview.org |

| Hexamidine diisethionate 0.05% / Polyhexanide hydrochloride 0.0001% | Staphylococcus aureus | 1:32 | Inhibited growth for 24 hours | europeanreview.org |

| Hexamidine diisethionate 0.05% / Polyhexanide hydrochloride 0.0001% | Pseudomonas aeruginosa | Not specified | Failed to kill isolates after 30 mins; required 24 hrs for eradication | europeanreview.org |

Table 2: In Vivo Efficacy of Hexamidine Diisethionate on Scalp Biofilm

| Formulation | Application | Duration | Observed Effect | Source |

|---|

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| Hexamidine diisethionate |

| Aluminum chloride |

| Biosecur |

| Cetrimide (B107326) |

| Chlorhexidine (B1668724) |

| Chlorhexidine digluconate |

| Climbazole |

| Clotrimazole |

| Cutibacterium acnes |

| Erythrosine |

| Gluconolactone |

| Glycerol monolaurate |

| Hypochlorous acid |

| Povidone-iodine |

| Polyhexamethylene biguanide (B1667054) |

| Polyhexanide hydrochloride |

Resistance Mechanisms and Antimicrobial Stewardship Research

Microbial Adaptation and Resistance Development in Laboratory Settings

The development of microbial resistance to antiseptics is a complex process that can be studied in laboratory settings to understand the underlying mechanisms. One common method to induce resistance is through serial passage, where microorganisms are repeatedly exposed to sub-lethal concentrations of an antimicrobial agent. While specific studies on the development of resistance to hexamidine (B1206778) diisethionate through this method are not extensively documented in publicly available research, the principles of antiseptic resistance development observed with other cationic antiseptics, such as chlorhexidine (B1668724), provide a valuable research framework.

In these laboratory models, bacteria that survive exposure to sub-inhibitory concentrations of an antiseptic are subcultured into a fresh medium containing the antiseptic. emerypharma.com This process is repeated over multiple generations. emerypharma.com This sustained selective pressure can lead to the selection of mutants with reduced susceptibility to the antiseptic agent. nih.gov Research on other antiseptics has shown that this can result in significant increases in the minimum inhibitory concentration (MIC) of the agent required to inhibit microbial growth. mdpi.com

For instance, studies on chlorhexidine have demonstrated that repeated exposure can lead to the selection of oral bacteria with two- to four-fold increased MICs toward chlorhexidine. mdpi.com The mechanisms behind this adaptation often involve changes in the bacterial cell envelope, which reduce the uptake or increase the efflux of the antiseptic agent. nih.gov Given the chemical similarities and proposed mechanisms of action, it is plausible that similar adaptive responses could be observed with hexamidine diisethionate, though further research is required to confirm this.

Table 1: Representative Data on Resistance Development to Cationic Antiseptics in Laboratory Settings

| Antiseptic Agent | Microorganism | Method of Induction | Fold Increase in MIC | Reference |

| Chlorhexidine | Streptococcus oralis | Serial Passage (10 days) | 2 to 4-fold | mdpi.com |

| Chlorhexidine | Granulicatella adiacens | Serial Passage (10 days) | 2 to 4-fold | mdpi.com |

| Ceragenin CSA-13 | Pseudomonas aeruginosa | Serial Passage (30 passages) | Modest and steady increase | nih.gov |

| Ceragenin CSA-13 | Staphylococcus aureus | Serial Passage (30 passages) | No significant resistance | nih.gov |

Note: This table includes data for other cationic antiseptics to illustrate the concept of resistance development in laboratory settings, as specific data for Hexamidine diisethionate is limited.

Cross-Resistance Patterns with Other Antimicrobial Agents in Research

A significant concern with the development of resistance to one antimicrobial agent is the potential for cross-resistance to other, often unrelated, antimicrobials. This phenomenon occurs when the mechanism that confers resistance to one agent also provides resistance to another. Research has extensively documented cross-resistance between the cationic antiseptic chlorhexidine and various antibiotics. nih.govnih.govresearchgate.net

Studies have shown that exposure of Staphylococcus aureus to sub-lethal doses of chlorhexidine can lead to the development of cross-resistance to at least one antibiotic. nih.gov Similarly, repeated exposure of supragingival plaque samples to sub-inhibitory concentrations of chlorhexidine has been shown to decrease the susceptibility of the surviving bacteria to antibiotics such as erythromycin (B1671065) and clindamycin. mdpi.com

The mechanisms underlying this cross-resistance are often multifactorial and can include:

Upregulation of Efflux Pumps: These are membrane proteins that can actively transport a wide range of substrates, including both antiseptics and antibiotics, out of the bacterial cell. nih.govresearchgate.net

Changes in Cell Membrane Permeability: Alterations to the bacterial cell wall or membrane can restrict the entry of various antimicrobial compounds. nih.govresearchgate.net

Given that hexamidine diisethionate shares a cationic nature and likely a similar mode of action with chlorhexidine, targeting the bacterial cell membrane, there is a theoretical basis for potential cross-resistance with certain antibiotics. However, dedicated research into the cross-resistance patterns specifically associated with hexamidine diisethionate is necessary to fully understand this risk.

Strategies for Mitigating Resistance Development in Research Models

To combat the threat of antimicrobial resistance, researchers are exploring various strategies to mitigate its development. In the context of research models, these strategies can provide insights into how to preserve the efficacy of valuable antiseptics like hexamidine diisethionate.

One primary strategy is the use of combination therapy . The synergistic use of an antiseptic with another antimicrobial agent can enhance efficacy and potentially reduce the likelihood of resistance emerging. mdpi.com For example, the combination of chlorhexidine and cetrimide (B107326) has been shown to have synergistic inhibitory effects on the growth of Pseudomonas aeruginosa. mdpi.com Research into combinations of hexamidine diisethionate with other agents could yield similar benefits.

Another approach is the development of resistance-resistant antiseptics . This involves designing molecules that are less susceptible to known resistance mechanisms. While this is a long-term goal, it represents an active area of research.

Furthermore, optimizing usage protocols even in laboratory settings can be a crucial preventative measure. This includes using appropriate concentrations and exposure times to ensure complete eradication of the target microorganisms, thereby minimizing the selection of resistant subpopulations.

Finally, understanding the genetic basis of resistance is key to developing targeted interventions. By identifying the genes and pathways involved in resistance to hexamidine diisethionate, it may be possible to develop inhibitors that block these mechanisms.

Role in Antiseptic Prophylaxis Research in the Context of Antibiotic Resistance

The rise of antibiotic resistance has necessitated a re-evaluation of infection prevention strategies, with a renewed interest in the use of antiseptics for prophylaxis. journalsmededu.plnih.gov Hexamidine diisethionate is being investigated as a viable alternative to antibiotics for preoperative prophylaxis, particularly in ophthalmology. nih.govbibliotekanauki.pl

Topical formulations containing antiseptics like hexamidine diisethionate can help address the growing issue of antibiotic resistance. nih.gov Studies have shown that ophthalmic solutions containing hexamidine diisethionate effectively reduce the bacterial load on the ocular surface. nih.govbibliotekanauki.pl This is particularly important in procedures like cataract surgery and intravitreal injections, where the prevention of infection is paramount. journalsmededu.plbibliotekanauki.pl

Research has demonstrated the in vitro efficacy of hexamidine diisethionate against a range of multidrug-resistant bacteria, further supporting its role in antiseptic prophylaxis. bibliotekanauki.pl An in vivo study evaluating the use of eye drops containing 0.05% hexamidine diisethionate for three days following intravitreal injections showed a disinfecting effect comparable to 0.6% iodopovidone, with better tolerability. bibliotekanauki.pl

The use of antiseptics like hexamidine diisethionate for prophylaxis can help to reduce the selective pressure that drives the development of antibiotic resistance, contributing to antimicrobial stewardship efforts. journalsmededu.plnih.gov

Synergistic and Antagonistic Interactions in Research Formulations

Synergistic Effects with Other Antimicrobial Agents in Vitro

The combination of Hexamidine (B1206778) diisethionate and Polyhexamethylene Biguanide (B1667054) (PHMB) has been shown to exhibit a synergistic effect, particularly against Acanthamoeba species, which can cause a severe eye infection known as Acanthamoeba keratitis. eyewiki.orgmdpi.comarvojournals.org In vitro studies have demonstrated that the combination of these two agents is more potent at destroying Acanthamoeba than when either drug is used alone. mdpi.comarvojournals.org

One study reported a synergistic effect with a fractional inhibitory concentration (FIC) of 0.06 against A. polyphaga. arvojournals.org The minimum inhibitory concentration (MIC) for PHMB was found to be 14.6 µM, while for Hexamidine diisethionate it was 555 µM. researchgate.net This synergistic relationship is significant for the development of more effective treatments for Acanthamoeba keratitis. mdpi.com An ophthalmic formulation containing Hexamidine diisethionate 0.05%, PHMB 0.0001%, and Edetate disodium (B8443419) (EDTA) 0.01% has been evaluated for its antimicrobial efficacy on the ocular surface. nih.gov

**Hexamidine diisethionate and PHMB In Vitro Efficacy against *A. polyphaga***

| Agent | Minimum Inhibitory Concentration (MIC) | Fractional Inhibitory Concentration (FIC) Index |

|---|---|---|

| Hexamidine diisethionate | 555 µM | 0.06 (in combination) |

| Polyhexamethylene Biguanide (PHMB) | 14.6 µM | 0.06 (in combination) |

Miltefosine (B1683995), an alkylphosphocholine compound, has also been studied in combination with Hexamidine diisethionate. Research indicates that while miltefosine itself has anti-amoebal activity, its efficacy can be influenced by the presence of other agents. In one in vivo study, the combination of PHMB and Hexamidine diisethionate was found to be more effective than miltefosine alone for treating Acanthamoeba keratitis in a rat model. mdpi.comarvojournals.org However, other research suggests that a combination of miltefosine and PHMB can be highly effective. mdpi.com

In vitro studies have determined the MIC of miltefosine against A. polyphaga to be 27.4 µM. arvojournals.org While some studies suggest miltefosine has poor cysticidal activities, others have found it effective in combination therapies. bohrium.comresearchgate.net For instance, a miltefosine-polyhexamethylene biguanide combination has shown high anti-acanthamoebal activity. researchgate.net

Disodium Edetate (EDTA) is a chelating agent that can disrupt the integrity of bacterial cell walls, particularly in Gram-negative bacteria, by binding to metal ions. nih.govresearchgate.net An ophthalmic solution containing a combination of Hexamidine diisethionate 0.05%, PHMB 0.0001%, and EDTA 0.01% has been shown to be effective in reducing the bacterial load on the ocular surface. nih.gov This suggests a synergistic or additive effect of the components in this formulation. The combination of these three antiseptics may also help in preventing the development of resistance to a single antimicrobial agent. nih.gov

Hexamidine diisethionate has demonstrated activity against Candida species. researchgate.netnih.govresearchgate.net Research has shown that combining Hexamidine diisethionate with other antifungal agents, such as Fluconazole (B54011) (FLZ), can result in a synergistic effect. researchgate.netnih.govresearchgate.net This combination has been reported to not only enhance antifungal activity but also to broaden the spectrum of activity. nih.govresearchgate.net The synergistic effect of Hexamidine diisethionate with azole antifungals like fluconazole is a promising area of research for combating fungal resistance. nih.govmdpi.com

Chlorhexidine (B1668724) is another biguanide antiseptic frequently used in combination therapies for Acanthamoeba keratitis. eyewiki.orgnih.gov While direct in vitro studies focusing solely on the synergistic interaction between Hexamidine diisethionate and Chlorhexidine are not extensively detailed in the provided results, the common practice of using diamidines (like Hexamidine) and biguanides (like Chlorhexidine) in combination suggests a clinical benefit. nih.gov One study noted that chlorhexidine was the most effective single agent against Acanthamoeba trophozoites and cysts. bohrium.com

In the field of cosmetic preservation, Hexamidine diisethionate is often combined with alkanediols, such as pentylene glycol, to boost its antimicrobial efficacy. aideco.orgulprospector.comdkshdiscover.com This synergistic blend allows for lower concentrations of Hexamidine diisethionate to be used while still achieving complete protection of the formulation. aideco.orgulprospector.comdkshdiscover.comgoogle.com Pentylene glycol acts as a "booster" by helping to disrupt the cell membranes of microbes, which facilitates the entry of other antimicrobial agents. turkchem.net A patented synergistic blend of pentylene glycol and Hexamidine diisethionate is noted for its broad-spectrum antimicrobial activity and its moisturizing properties. ulprospector.comdkshdiscover.comulprospector.com

Hexamidine diisethionate and Pentylene Glycol in Cosmetic Formulations

| Combination | Effect | Application |

|---|---|---|

| Hexamidine diisethionate + Pentylene Glycol | Synergistic antimicrobial effect, allows for lower preservative concentration. | Cosmetic preservation, products for sensitive skin. aideco.orgulprospector.comdkshdiscover.com |

Investigating Combined Preparations and Their Efficacy Profiles in Research Models

Research into the efficacy of hexamidine diisethionate has extended to its use in combination with other active compounds, aiming to broaden its spectrum of activity or enhance its performance against specific microorganisms. These investigations, primarily conducted in in vitro models, have explored both synergistic and, to a lesser extent, antagonistic interactions.

A notable area of this research is in ophthalmic preparations. An ophthalmic solution, referred to in studies as Keratosept®, combines 0.05% hexamidine diisethionate with 0.0001% polyhexamethylene biguanide (PHMB) and 0.01% edetate disodium (EDTA). unifi.itnih.gov The rationale behind this combination is to leverage the antiseptic properties of each component to potentially prevent resistance to a single agent. nih.gov HD and PHMB are cationic agents that interact with the negatively charged phospholipids (B1166683) in bacterial cell membranes, while EDTA is a chelating agent that disrupts the integrity of Gram-negative bacteria by binding to divalent cations in the lipopolysaccharide layer. nih.gov

In vitro studies of this combination formulation have demonstrated significant antimicrobial activity against a range of pathogens. One study found that the solution, which also contained dexpanthenol (B1670349) and polyvinyl alcohol, produced an average logarithmic reduction of the bacterial load of 2.14 ± 0.35 within six hours of exposure. unifi.itnih.gov Furthermore, when tested using a disc diffusion method, the solution created an inhibition zone against all tested microbial strains except for Pseudomonas aeruginosa. nih.gov

Another investigation into this combined ophthalmic solution confirmed its efficacy against Staphylococcus aureus, Staphylococcus epidermidis, and various Candida species, showing no growth of these organisms after a one-minute incubation. nih.gov However, the same study noted a reduced efficacy against Pseudomonas isolates, which required a 24-hour exposure for eradication. nih.gov The combination of these antiseptics has been shown to effectively reduce the bacterial load on the ocular surface in research models. nih.govresearchgate.net

The synergistic potential of hexamidine diisethionate has also been explored in the context of antifungal treatments. Research has indicated that combining hexamidine diisethionate with the antifungal drug fluconazole can result in a synergistic effect, enhancing the broad-spectrum antifungal activity. researchgate.netnih.gov This is particularly relevant in the effort to overcome fungal resistance. researchgate.netnih.gov

In the field of dermatology, a combination formulation for the management of mild-to-moderate acne has been studied. This product, identified as APDDR-0901, contains 0.05% hexamidine diisethionate, 0.03% retinol (B82714), and 0.7% rose extract. nih.govresearchgate.netresearchgate.net A comparative study demonstrated that this combination provided a significant improvement in acne lesions. nih.govresearchgate.net The inclusion of hexamidine diisethionate is based on its known antibacterial activity. nih.govresearchgate.net Further research has suggested that the combination of hexamidine with retinol has a synergistic effect in improving acne, controlling sebum, and addressing skin pigmentation. google.com

The following tables summarize the findings from these research models.

Interactive Data Table: Efficacy of Hexamidine Diisethionate in an Ophthalmic Combination Formulation (Keratosept®)

| Microorganism | Efficacy Finding | Source |

| Staphylococcus aureus (ATCC 43300 and clinical isolate) | No growth after 1-minute incubation. | nih.gov |

| Staphylococcus epidermidis (clinical isolate) | No growth after 1-minute incubation. | nih.gov |

| Candida species (C. albicans, C. parapsilosis, C. tropicalis, C. glabrata, C. krusei) | No growth after 1-minute incubation. | nih.govresearchgate.net |

| Pseudomonas aeruginosa (ATCC 27853 and clinical isolate) | Required 24 hours for eradication; failed to be killed after 30 minutes of exposure. | nih.gov |

| Various bacterial strains (including MRSA, S. pneumoniae, S. pyogenes, S. mitis) | Average logarithmic reduction of 2.14 ± 0.35 in bacterial load within 6 hours. Inhibition zone observed for all but P. aeruginosa. | unifi.itnih.gov |

| Microbial flora of healthy ocular surface | A ≥ 1 log reduction of the microbial load was observed in 76.9% of study eyes. | researchgate.net |

Interactive Data Table: Efficacy of Hexamidine Diisethionate in a Dermatological Combination Formulation for Acne

| Formulation | Research Model | Efficacy Finding | Source |

| 0.05% Hexamidine Diisethionate, 0.03% Retinol, 0.7% Rose Extract (APDDR-0901) | 12-week, multicenter, double-blinded study with 97 patients with mild-to-moderate acne. | Showed significant improvements in lesion count and acne grade. | nih.govresearchgate.net |

| Hexamidine and Retinol | Comparative test on subjects with acne. | The combination provided the highest decrease in the number of acne lesions, approximately 2-3 times more effective than either component alone. | google.com |

Synthesis, Derivatization, and Characterization for Research Purposes

Chemical Synthesis Pathways and Methodological Advancements

Synthesis of Alkyl Diphenyl Ether Intermediates

The foundational step in synthesizing hexamidine (B1206778) is the formation of a 1,6-bis(4-cyanophenoxy)hexane intermediate, which is an alkyl diphenyl ether. This is typically achieved through a Williamson ether synthesis. smolecule.com The process involves the reaction of 4-hydroxybenzonitrile (B152051) with 1,6-dibromohexane (B150918). smolecule.comgoogle.com

A described method involves dissolving sodium hydroxide (B78521) in water, to which an ethanolic solution of 4-hydroxybenzonitrile is added at a controlled temperature of 30°C. google.com Following this, 1,6-dibromohexane is introduced, and the mixture is heated to reflux for several hours. google.com The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion, generated from 4-hydroxybenzonitrile in the basic medium, attacks the electrophilic carbon atoms of 1,6-dibromohexane, displacing the bromide ions and forming the ether linkages at both ends of the hexane (B92381) chain. smolecule.com After cooling, the resulting white powdered intermediate is isolated through filtration. google.com The regioselectivity of this O-alkylation is crucial for obtaining the desired diphenyl ether product. researchgate.net

Synthesis of Hexamidine Base

The next stage is the conversion of the nitrile groups (-CN) on the 1,6-bis(4-cyanophenoxy)hexane intermediate into amidine groups (-C(NH)NH2). This transformation is accomplished through a Pinner reaction.

The process involves suspending the alkyl diphenyl ether intermediate in a solvent like dehydrated alcohol and cooling the mixture. google.com Anhydrous hydrogen chloride (HCl) gas is then passed through the solution while maintaining a low temperature (e.g., 5-10°C). google.com This forms an imidoyl chloride intermediate. After the initial reaction, a solvent such as chloroform (B151607) is added, and the reaction is allowed to proceed for an extended period (e.g., 72 hours) at room temperature. google.com

Following the formation of the imidate salt, the reaction mixture is treated with ammonia (B1221849) in ethanol. The solution is cooled, and ammonia gas is introduced until the system reaches a constant weight. google.com The reaction is then stirred at room temperature before being heated to reflux. This step converts the imidate intermediate into the final hexamidine base. google.com

Conversion to Hexamidine Diisethionate Salt

The final step is the formation of the diisethionate salt. The hexamidine base is reacted with isethionic acid (2-hydroxyethanesulfonic acid). smolecule.comgoogle.com After the synthesis of the hexamidine base, the solvent is removed under reduced pressure. The residue is then treated with isethionic acid and heated until it dissolves completely. google.com

Upon cooling, the hexamidine diisethionate salt crystallizes, often as white needles. google.com This product is then isolated by suction filtration, washed, and dried. google.com This acid-base reaction results in a stable, water-soluble salt form suitable for various applications. smolecule.com

Preparation and Characterization of Hexamidine Salts and Derivatives

For research and formulation development, understanding the physicochemical properties of different hexamidine salts is crucial. Hexamidine dihydrochloride (B599025) has been prepared and characterized as a key comparative agent to the more commonly used diisethionate salt.

Hexamidine Dihydrochloride (HEX H) as a Comparative Agent

Hexamidine was first synthesized as a dihydrochloride salt (HEX H). scispace.com This salt has been prepared in modern studies for comparative analysis against hexamidine diisethionate (HEX D). researchgate.netnih.gov The preparation of HEX H from HEX D is achieved through a straightforward acid addition reaction. nih.govucl.ac.uk In a typical laboratory procedure, HEX D is dissolved in a heated solution of 1 M hydrochloric acid. ucl.ac.uk The mixture is then cooled, allowing for the recrystallization of the hexamidine dihydrochloride product, which is subsequently isolated by vacuum filtration and dried. ucl.ac.uk

The rationale for preparing HEX H is to compare its physicochemical properties to HEX D, as these properties can influence its behavior in various applications. researchgate.net Characterization of both salts has been conducted using a range of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, and thermal analysis methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). researchgate.netnih.govlookchem.com

Comparative analysis reveals distinct differences between the two salts. For instance, HEX H has a lower molecular weight but a significantly higher melting point than HEX D. researchgate.netlookchem.com These differences in fundamental properties are important for research into formulation design.

Table 1: Physicochemical Properties of Hexamidine Diisethionate (HEX D) and Hexamidine Dihydrochloride (HEX H)

| Property | Hexamidine Diisethionate (HEX D) | Hexamidine Dihydrochloride (HEX H) |

|---|---|---|

| Molecular Weight | 606.7 g/mol researchgate.net | 427.4 g/mol researchgate.net |

| Melting Point | 225°C nih.gov | 266°C nih.gov |

| Log D (o/w) at pH 7.4 | -0.74 ± 0.02 researchgate.net | -0.70 ± 0.02 researchgate.net |

| pH in Aqueous Solution | 6.3 - 6.4 researchgate.net | 6.0 researchgate.net |

Data sourced from Parisi et al., 2015. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,6-bis(4-cyanophenoxy)hexane |

| 1,6-dibromohexane |

| 4-hydroxybenzonitrile |

| Ammonia |

| Chloroform |

| Ethanol |

| Hexamidine |

| Hexamidine diisethionate |

| Hexamidine dihydrochloride |

| Hydrochloric acid |

| Hydrogen chloride |

| Isethionic acid (2-hydroxyethanesulfonic acid) |

Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive structural confirmation of Hexamidine diisethionate and its derivatives in research settings is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to elucidate the molecular structure, ensuring the correct constitution and connectivity of the atoms within the hexamidine cation and confirming the presence of the isethionate counter-ions. ucl.ac.uk

In a comprehensive characterization study, the structures of Hexamidine diisethionate (HEX D) and its synthesized dihydrochloride salt (HEX H) were confirmed using NMR spectroscopy. ucl.ac.ukresearchgate.net The spectra for these analyses were acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) on a 400 MHz NMR spectrometer. ucl.ac.uk The resulting spectra provide a detailed map of the chemical environments of the hydrogen and carbon atoms, which serves as a fingerprint for the compound's identity and purity. ucl.ac.ukmdpi.com NMR is a cornerstone technique in the synthesis and characterization process, providing unambiguous structural evidence essential for further research and development. ucl.ac.ukresearchgate.netmdpi.com

Table 1: NMR Spectroscopy Parameters for Hexamidine Diisethionate Characterization

| Parameter | Specification | Source |

|---|---|---|

| Technique | ¹H NMR, ¹³C NMR | ucl.ac.uk |

| Spectrometer | Bruker Avance 400 MHz | ucl.ac.uk |

| Solvent | Dimethyl sulfoxide-d₆ (DMSO-d₆) | ucl.ac.uk |

| Purpose | Structural confirmation of starting material and reaction products | ucl.ac.uk |

Thermal Analysis Techniques for Polymorphism and Phase Transitions

Thermal analysis techniques are indispensable for investigating the solid-state properties of Hexamidine diisethionate, particularly its polymorphism and phase transitions. researchgate.netacs.orgworktribe.com The compound is known to exhibit a complex polymorphic system, including multiple anhydrous and hydrated crystalline forms. acs.orgworktribe.comresearchgate.net Understanding these forms is critical as different polymorphs can possess distinct physicochemical properties. Thermal methods like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize these phenomena. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) Studies

Differential Scanning Calorimetry (DSC) is a key technique used to measure the heat flow associated with thermal transitions in Hexamidine diisethionate. DSC analyses have revealed that the compound does not simply melt but undergoes complex phase transitions. researchgate.net For Hexamidine diisethionate, DSC thermograms show two significant endothermic events. researchgate.net The first event, with an onset temperature of approximately 176.6°C, is not a melt but a phase transition from a low-temperature form to a stable high-temperature crystal form. researchgate.net The second event corresponds to the melting point of this high-temperature form, which occurs at approximately 225°C. researchgate.netresearchgate.netsmolecule.com

This behavior is indicative of the compound's polymorphic nature. researchgate.net For comparison, the dihydrochloride salt of hexamidine (HEX H) exhibits a different thermal profile, with a single, higher melting point of around 266°C. researchgate.netscispace.com These studies are typically conducted under an inert nitrogen atmosphere with a controlled heating ramp, such as 10°C/min.

Table 2: DSC Thermal Events for Hexamidine Diisethionate (HEX D)

| Thermal Event | Onset Temperature (°C) | Melting Point (°C) | Interpretation | Source |

|---|---|---|---|---|

| Event 1 | 176.62 | - | Phase transition (Low-temp form to High-temp form) | researchgate.net |

| Event 2 | - | 224.9 - 225 | Melting of the stable high-temperature polymorph | researchgate.netresearchgate.netsmolecule.com |

Thermogravimetric Analysis (TGA) Studies

Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of Hexamidine diisethionate by measuring changes in mass as a function of temperature. TGA studies show that Hexamidine diisethionate is thermally stable up to high temperatures. researchgate.netsmolecule.com Significant degradation and mass loss begin to occur at temperatures between 300°C and 375°C. researchgate.net By 400°C, only about 12% of the initial sample weight remains. researchgate.net These analyses are generally performed using a heating ramp of 10°C/min under a nitrogen atmosphere to prevent oxidative degradation. The TGA data complements DSC findings by confirming that the endothermic events observed at lower temperatures in DSC are related to phase transitions and melting, rather than decomposition. researchgate.net

Powder X-Ray Diffraction for Crystalline Forms and Polymorphism

Powder X-Ray Diffraction (PXRD) is a powerful and definitive technique for studying the complex solid-state chemistry of Hexamidine diisethionate. acs.orgworktribe.com Research has shown that the compound possesses a remarkably intricate polymorphic system, which has been extensively characterized by PXRD, often as a function of temperature (variable-temperature PXRD). acs.orgworktribe.comresearchgate.net

Studies have identified a dimorphic dihydrate as well as ten distinct anhydrous polymorphic forms of Hexamidine diisethionate. acs.orgworktribe.comresearchgate.net This system exhibits a rare case of sequential and reversible polymorphic transformations upon heating. acs.orgworktribe.com While some of these phase transitions involve significant structural rearrangements, others are more subtle and are detected only by slight shifts in the PXRD reflection positions with changing temperature. acs.orgworktribe.comresearchgate.net This makes Hexamidine diisethionate a model compound for investigating complex polymorphic interconversions in the solid state. acs.orgresearchgate.net

Investigation of Impurities and Related Substances

The investigation and control of impurities are crucial aspects of the chemical characterization of Hexamidine diisethionate for research and commercial applications. Analyses are conducted to detect and quantify potential metallic and organic impurities. cir-safety.org In some analyses, metal impurities such as copper, nickel, zinc, and others were found to be below 1.9 mg/kg, with most being under 0.1 mg/kg. cir-safety.org

Trace levels of organic impurities have also been reported in some samples of Hexamidine diisethionate. cir-safety.org Concerns have been noted regarding the potential presence of 1,4-dioxane, and purification procedures are stressed to remove such impurities. cir-safety.orgnih.gov

Table 3: Examples of Trace Organic Impurities Detected in Hexamidine Diisethionate Samples

| Impurity | Concentration Range (mg/kg) | Source |

|---|---|---|

| 1,4-Dioxane | < 1 - 3 | cir-safety.org |

| Chloroform | < 0.1 - 0.2 | cir-safety.org |

| Dichloromethane | < 0.1 - 0.3 | cir-safety.org |

| Trichloroethene | < 0.1 | cir-safety.org |

Furthermore, several specific process-related impurities and degradation products are monitored. Reference standards for these related substances, often designated as pharmacopeial impurities, are used for their identification and quantification during quality control. pharmaffiliates.comvenkatasailifesciences.com These include substances such as Hexamidine EP Impurity A, B, C, and D. venkatasailifesciences.com

Analytical Method Development and Validation for Research Applications

The development and validation of robust analytical methods are essential for the accurate quantification of Hexamidine diisethionate in research and formulation studies. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. researchgate.netscispace.comekb.eg

New HPLC methods have been developed and validated specifically for Hexamidine diisethionate and its salts. researchgate.netscispace.com One such method utilizes a reversed-phase C8 column with a mobile phase consisting of acetonitrile (B52724) and water containing 0.1% v/v trifluoroacetic acid, with detection at 261 nm. These methods are designed to be simple, reliable, and quantitative for determining the concentration of Hexamidine diisethionate, sometimes in the presence of other compounds like chlorhexidine (B1668724). ekb.egresearchgate.net